molecular formula C12H17ClO4SSi B8613364 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)benzoate

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)benzoate

Cat. No.: B8613364
M. Wt: 320.86 g/mol
InChI Key: RQUSJDXJMLQGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C12H17ClO4SSi and its molecular weight is 320.86 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClO4SSi

Molecular Weight

320.86 g/mol

IUPAC Name

2-trimethylsilylethyl 3-chlorosulfonylbenzoate

InChI

InChI=1S/C12H17ClO4SSi/c1-19(2,3)8-7-17-12(14)10-5-4-6-11(9-10)18(13,15)16/h4-6,9H,7-8H2,1-3H3

InChI Key

RQUSJDXJMLQGMX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 23.9 g of 3-(chlorosulfonyl)benzoyl chloride, 7.9 mL of pyridine, and 100 mL of dichloromethane was added dropwise 14 mL of 2-(trimethylsilyl)ethanol under ice-cooling, followed by stirring at room temperature for 2 hours. To the reaction mixture was added water, followed by extraction with chloroform, and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 29.4 g of 2-(trimethylsilyl)ethyl 3-(chlorosulfonyl)benzoate as a colorless solid.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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